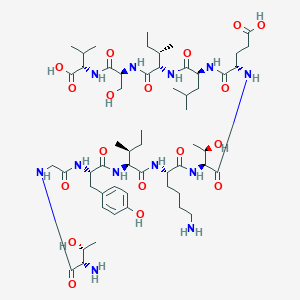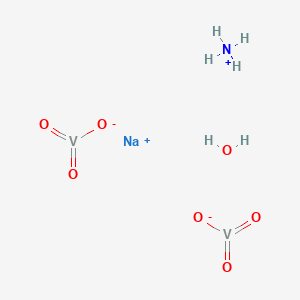![molecular formula C13H10ClN3 B1518565 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile CAS No. 1153004-32-0](/img/structure/B1518565.png)
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile
Overview
Description
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile is a chemical compound characterized by its molecular structure, which includes a chloro group, a benzonitrile group, and a pyridin-2-ylmethylamino group
Mechanism of Action
Target of Action
It is known to belong to the class of organic compounds known as benzanilides . These compounds typically interact with proteins or enzymes that have a benzene ring structure .
Mode of Action
As a benzanilide, it may interact with its targets through the carboxamide group, which is substituted with a benzene ring .
Result of Action
As a member of the benzanilides, it may exert effects consistent with this class of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile typically involves a multi-step reaction process. One common method is the reaction of 4-chloro-2-cyanobenzene with 2-(aminomethyl)pyridine under specific conditions, such as the presence of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of related amines or other reduced forms.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions might involve agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to understand cellular processes and pathways.
Industry: Use in the production of advanced materials and chemicals with unique properties.
Comparison with Similar Compounds
4-Chloro-N-(pyridin-2-ylmethyl)aniline
4-Chloro-6-methyl-2-piperidin-1-ylpyrimidine
(4-Chloro-pyridin-2-yl)-methanol
Uniqueness: 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-chloro-2-(pyridin-2-ylmethylamino)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-11-5-4-10(8-15)13(7-11)17-9-12-3-1-2-6-16-12/h1-7,17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZRSCUTFWBZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=C(C=CC(=C2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)




![1,1'-Oxybis[3-bromo-2,2-bis(bromomethyl)propane]](/img/structure/B1518511.png)


